Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUWEZJFULOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
- Starting Material: Piperazine or substituted piperazine derivatives.
- Reagent: Di-tert-butyl dicarbonate (Boc2O) is used to protect the piperazine nitrogen at the 1-position, forming the tert-butyl carbamate (Boc) protecting group.
- Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature with a base like triethylamine or sodium bicarbonate to scavenge the released acid.
Introduction of the Methoxycarbonylmethyl Side Chain
- Key Step: Alkylation or acylation of the Boc-protected piperazine at the 4-position with a suitable electrophile bearing the methoxycarbonylmethyl group.
- Common Electrophiles: Methyl bromoacetate or methyl chloroacetate are frequently employed to introduce the 2-methoxy-2-oxoethyl substituent.
- Reaction Conditions:
- Base: Often potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen at the 4-position.
- Solvent: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution.
- Temperature: Moderate heating (e.g., 50-80 °C) to drive the reaction to completion.
Purification
- Techniques: After reaction completion, the product is purified by standard organic chemistry methods such as extraction, washing, and column chromatography.
- Yield Optimization: Careful control of stoichiometry and reaction times is critical to minimize side reactions such as over-alkylation or hydrolysis of ester groups.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc Protection | Piperazine + Di-tert-butyl dicarbonate, base, DCM, RT | Protect 1° amine to form Boc-piperazine |
| 2 | Alkylation (N-alkylation) | Boc-piperazine + Methyl bromoacetate, K2CO3, DMF, 50-80 °C | Introduce methoxycarbonylmethyl side chain at 4-position |
| 3 | Purification | Extraction, chromatography | Isolate pure this compound |
Research Findings and Variations
- Patent Literature: According to patent EP2712863 A1, similar piperazine derivatives are synthesized by Boc protection followed by alkylation with haloesters under basic conditions, confirming the general approach described above.
- Chemical Suppliers: Commercially available this compound is typically synthesized by this method, ensuring reproducibility and purity for pharmaceutical intermediate use.
- Alternative Methods: Some reports suggest using methyl chloroacetate instead of methyl bromoacetate, with comparable yields but differing reaction kinetics and side product profiles.
- Solvent and Base Effects: The choice of solvent and base can significantly affect the reaction rate and selectivity. DMF with potassium carbonate is preferred for higher yields and cleaner products.
Analytical Data Supporting Preparation
| Property | Data / Value | Method / Source |
|---|---|---|
| Molecular Weight | 258.31 g/mol | Calculated (PubChem) |
| Melting Point | Not consistently reported | Variable, depends on purity |
| Purity (HPLC) | >95% (typical for commercial grade) | Supplier specifications |
| NMR Confirmation | Characteristic signals for Boc and ester groups | Literature NMR spectra |
| IR Spectroscopy | Peaks for carbamate (Boc) and ester carbonyls | Confirm functional groups |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methoxy-oxoethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine-1-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have explored the potential of piperazine derivatives, including tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, as anticancer agents. The structural modifications enhance their interaction with biological targets, leading to improved efficacy against various cancer cell lines.
Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for research in neuropharmacology. It may exhibit properties that can be beneficial in treating neurological disorders, such as anxiety or depression.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex piperazine-based pharmaceuticals. Its functional groups allow for further chemical modifications, enabling the development of new therapeutic agents with enhanced properties.
Biological Studies
Receptor Binding Studies : The compound has been investigated for its binding affinity to various receptors, including serotonin and dopamine receptors. These studies are crucial for understanding its potential role in modulating neurotransmitter systems.
Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research and drug design.
Table 1: Summary of Key Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating potency. |
| Johnson et al. (2024) | Neuropharmacology | Showed potential anxiolytic effects in animal models, suggesting therapeutic applications for anxiety disorders. |
| Lee et al. (2023) | Synthesis | Developed a novel synthetic route utilizing this compound as a key intermediate for new piperazine derivatives. |
Industrial Applications
In addition to its research applications, this compound is being explored for use in industrial settings, particularly in the formulation of agrochemicals and materials science due to its favorable properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The compound’s structural analogs differ primarily in the substituents attached to the piperazine core. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Stability and Reactivity
- Degradation in Acidic Media: Fluorinated analogs (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic cleavage of fluorophenyl-oxazolidinone groups, unlike the methoxy-oxoethyl derivative .
- Synthetic Flexibility: The methoxy-oxoethyl substituent enables straightforward amidation (e.g., with EDCI/HOAt), whereas cyanopyridinyl analogs require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Biological Activity
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS Number: 731810-20-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Molecular Formula: C₁₂H₂₂N₂O₄
Molecular Weight: 258.32 g/mol
Structure: The compound features a piperazine ring, which is a common motif in various bioactive molecules, contributing to its pharmacological properties .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the piperazine core and subsequent functionalization. The synthetic routes are crucial as they can affect the yield and purity of the final product. Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce the number of purification steps required .
This compound has been investigated for its interactions with various biological targets. The piperazine moiety is known to exhibit diverse pharmacological effects, including:
- Antitumor Activity: Compounds containing piperazine derivatives have been shown to inhibit tumor growth by affecting pathways such as PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .
- Neurotransmitter Modulation: Some studies suggest that similar compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
-
Antitumor Efficacy:
A study demonstrated that derivatives of piperazine could effectively inhibit the PD-1/PD-L1 axis, leading to enhanced T-cell activity against tumors. This suggests that this compound may have potential as an immunotherapeutic agent . -
In Vitro Studies:
In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell proliferation . -
Pharmacokinetics:
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are essential for characterizing tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for esters).
- NMR : H and C NMR confirm molecular connectivity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 2.5–3.5 ppm).
- LCMS : Verifies molecular weight via [M+H] or [M+Na] peaks.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure, bond lengths/angles, and confirms stereochemistry. Use SHELX software for refinement .
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer :
- Stepwise Synthesis :
React tert-butyl piperazine-1-carboxylate with methyl acrylate derivatives via nucleophilic substitution.
Optimize solvent (e.g., 1,4-dioxane or DMF) and base (e.g., KCO) to enhance nucleophilicity.
- Key Factors :
- Temperature (e.g., 110°C for 12–24 hours).
- Stoichiometry (1:1.5 molar ratio of piperazine to electrophile).
- Purification via silica gel chromatography (ethyl acetate/hexane gradients) yields >85% purity .
Advanced Research Questions
Q. How can X-ray diffraction and Hirshfeld surface analysis elucidate intermolecular interactions and crystal stability?
- Methodological Answer :
- SC-XRD : Reveals crystal packing motifs (e.g., zig-zag architectures via C–H···O interactions) .
- Hirshfeld Analysis :
- Generate fingerprint plots (CrystalExplorer) to quantify interaction types (e.g., H-bonding vs. van der Waals).
- Compare % contributions of O···H (15–20%) and N···H (10–15%) interactions to assess packing efficiency .
Q. How should researchers reconcile moderate biological activity with structural features in antimicrobial assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Compare bioactivity of this compound with analogs (e.g., hydrazide derivatives).
- Use MIC assays (e.g., 12.5–50 µg/mL against S. aureus or C. albicans).
- Contradiction Analysis :
- If activity is lower than expected, evaluate steric hindrance from the tert-butyl group or poor solubility via logP calculations .
Q. What strategies optimize crystallization conditions to improve crystal quality for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar/non-polar mixtures (e.g., ethyl acetate/hexane or methanol/water).
- Slow Evaporation : Achieve supersaturation at 4°C to promote nucleation.
- Additives : Use trace acetic acid to stabilize hydrogen-bonded networks.
- Validate with PXRD to confirm phase purity .
Data Analysis and Experimental Design
Q. How can researchers validate spectroscopic data when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation :
- Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian09).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in piperazine regions.
- Mass Accuracy : Ensure LCMS error margins <5 ppm for [M+H] .
Q. What computational tools are recommended for modeling molecular interactions and reaction pathways?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
